2-(5-Chloropentyl)furan
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Overview
Description
2-(5-Chloropentyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a 5-chloropentyl group. Furans are a class of aromatic heterocycles known for their wide range of pharmacological activities and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
The synthesis of 2-(5-Chloropentyl)furan can be achieved through several methods. One common approach involves the reaction of 5-chloropentyl bromide with furan in the presence of a base, such as potassium carbonate, under reflux conditions. This method yields this compound with good efficiency .
Industrial production methods for furans often involve catalytic processes. For example, the production of 5-(chloromethyl)furan-2-carbonyl chloride from biomass-derived 5-(chloromethyl)furfural is achieved using tert-butyl hypochlorite, which is prepared from commercial bleach and tert-butanol .
Chemical Reactions Analysis
2-(5-Chloropentyl)furan undergoes various chemical reactions, including:
Oxidation: Furans can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of furans can lead to the formation of dihydrofurans or tetrahydrofurans.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common for furans.
Scientific Research Applications
2-(5-Chloropentyl)furan has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Chloropentyl)furan involves its interaction with specific molecular targets and pathways. Furans are known to exhibit their effects through various mechanisms, including inhibition of enzymes, disruption of cell membranes, and interference with DNA synthesis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(5-Chloropentyl)furan can be compared with other similar compounds, such as:
2-(5-Chloropentyl)-5-(diethoxymethyl)furan: This compound contains additional functional groups, which may alter its reactivity and applications.
5-(2-Chlorophenyl)furan-2-carboxylic acid: This compound has a different substitution pattern on the furan ring, leading to distinct chemical and biological properties.
Properties
CAS No. |
92638-97-6 |
---|---|
Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-(5-chloropentyl)furan |
InChI |
InChI=1S/C9H13ClO/c10-7-3-1-2-5-9-6-4-8-11-9/h4,6,8H,1-3,5,7H2 |
InChI Key |
LLTAURJDQVNCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CCCCCCl |
Origin of Product |
United States |
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